molecular formula C7H15NO B1519203 1-(Cyclopropylamino)-2-methylpropan-2-ol CAS No. 1181570-55-7

1-(Cyclopropylamino)-2-methylpropan-2-ol

Cat. No. B1519203
CAS RN: 1181570-55-7
M. Wt: 129.2 g/mol
InChI Key: CDVGJQFSRQDLPI-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)-2-methylpropan-2-ol is a chemical compound with the CAS Number: 1181456-07-4 . It has a molecular weight of 115.18 . The compound is typically stored at a temperature of 4°C and has a physical form of liquid .


Synthesis Analysis

The synthesis of cyclopropylamine, a component of the compound, can be achieved through a multi-step process involving ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . Phase Transfer Catalysis (PTC) is used in the cyclization and hydrolysis steps .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 115.18 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

1. Pharmacological Applications

1-(Cyclopropylamino)-2-methylpropan-2-ol, as a structural component in various compounds, plays a significant role in pharmacological research. For instance, atenolol, a compound structurally similar to this compound, has been extensively studied for its metabolism and pharmacological properties. Atenolol, identified chemically as 1-(4-carbamoyl[14C]methylphenoxy)-3-isopropylaminopan-2-ol, has shown that approximately 50% of an oral dose is eliminated in urine, primarily as unchanged atenolol. This finding underlines the importance of the compound in metabolic studies and its significant role in therapeutic applications, especially concerning its absorption and activity as a beta-adrenergic blocking agent (Reeves, Mcainsh, McIntosh, & Winrow, 1978).

2. Toxicological Studies

The compound's analogs have also been a focus in toxicology studies. Methiopropamine (MPA), a synthetic methamphetamine analogue, structurally related to this compound, has been investigated for its toxicity and adverse effects, emphasizing the need for understanding the pharmacodynamics and potential risks associated with these compounds. The increasing recreational use of such substances and their associated health risks underline the importance of research in this area, contributing to public health knowledge and regulatory policies (Anne, Tse, & Cala, 2015).

3. Clinical Research and Treatment Applications

In clinical settings, research has explored the therapeutic applications of compounds structurally related to this compound. For example, in the context of liver transplantation, the effects of enisoprost, a synthetic PGE methyl ester analog, were evaluated in a controlled trial, highlighting the significance of such compounds in enhancing medical treatment and patient outcomes post-transplantation (Ismail, Ayres, Kiff, Mcmaster, & Neuberger, 1995).

Safety and Hazards

The safety data sheet for 1-(Cyclopropylamino)-2-methylpropan-2-ol indicates that it has a GHS05 and GHS07 pictogram, with a signal word of "Danger" . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(cyclopropylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)5-8-6-3-4-6/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVGJQFSRQDLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181570-55-7
Record name 1-(cyclopropylamino)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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